molecular formula C12H19NS B471319 Butyl({[4-(methylsulfanyl)phenyl]methyl})amine CAS No. 774556-29-5

Butyl({[4-(methylsulfanyl)phenyl]methyl})amine

Cat. No.: B471319
CAS No.: 774556-29-5
M. Wt: 209.35g/mol
InChI Key: YNMRZUDIWMFTKC-UHFFFAOYSA-N
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Description

Butyl({[4-(methylsulfanyl)phenyl]methyl})amine is an organic compound characterized by the presence of a butyl group attached to an amine functional group, which is further connected to a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl({[4-(methylsulfanyl)phenyl]methyl})amine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with butylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Butyl({[4-(methylsulfanyl)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated products.

    Substitution: Various substituted amines.

Scientific Research Applications

Butyl({[4-(methylsulfanyl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl({[4-(methylsulfanyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with biological molecules, while the phenyl ring and methylsulfanyl group contribute to its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Butyl({[4-(ethylsulfanyl)phenyl]methyl})amine
  • Butyl({[4-(methylsulfanyl)phenyl]ethyl})amine
  • Butyl({[4-(methylsulfanyl)phenyl]propyl})amine

Uniqueness

Butyl({[4-(methylsulfanyl)phenyl]methyl})amine is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMRZUDIWMFTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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